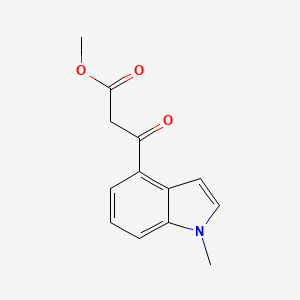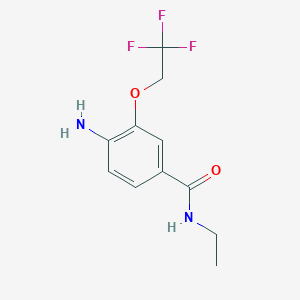
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is a fluorinated organic compound with the molecular formula C8H6F12O. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- typically involves the reaction of hexafluoropropene with suitable organic substrates under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination. The specific reaction conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes, where hexafluoropropene is reacted with pentane derivatives in specialized reactors. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- .
Chemical Reactions Analysis
Types of Reactions
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted derivatives, which have applications in different fields of chemistry and industry .
Scientific Research Applications
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of fluorinated compounds’ effects on biological systems.
Industry: Used in the production of high-performance materials, such as fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism by which Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,3,3-Hexafluoropropane: A fluorinated compound with similar properties but different applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated alcohol with distinct reactivity and uses.
2,2,3,3,4,4-Hexafluoropentane-1,5-diol: A related compound used in the synthesis of polyfluorosiloxanes
Uniqueness
Pentane, 1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)- is unique due to its specific arrangement of fluorine atoms and the presence of a hexafluoropropoxy group. This structure imparts unique chemical properties, such as high thermal stability, resistance to oxidation, and reactivity towards nucleophiles, making it valuable in specialized applications .
Properties
| 1227254-72-9 | |
Molecular Formula |
CF3CFHCF2OCH(CH3)CF2CFHCF3 C8H6F12O |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,1,1,2,3,3-hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane |
InChI |
InChI=1S/C8H6F12O/c1-2(5(11,12)3(9)6(13,14)15)21-8(19,20)4(10)7(16,17)18/h2-4H,1H3 |
InChI Key |
TZMQCOROQZMJIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)










![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)

